![molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone
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Overview
Description
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.
Preparation Methods
The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to 1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone exhibit significant anticancer activity. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising results against various cancer cell lines. A study demonstrated that specific derivatives possess antiproliferative properties with IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells . This suggests that this compound could be a scaffold for developing new anticancer agents.
Bioactivation Studies
Investigations into the bioactivation potential of this compound have also been conducted. A study highlighted its role as an inverse agonist for ghrelin receptors, indicating potential implications in metabolic disorders and obesity management . Understanding its bioactivation pathways can lead to rational design strategies for safer therapeutic agents.
Agricultural Applications
Pesticide Development
The structural characteristics of this compound suggest it may serve as a lead compound in developing new pesticides. The thiazole moiety is known for its biological activity against various pests and pathogens. Research into similar compounds has shown efficacy in controlling agricultural pests while minimizing environmental impact. Further exploration of this compound could yield effective agrochemicals.
Material Science
Polymer Chemistry
In material science, derivatives of imidazo[2,1-b]thiazole have been incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymeric materials could improve their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Comparison with Similar Compounds
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:
(3-Methylimidazo[2,1-B]thiazol-6-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-yl)methanamine hydrochloride: This compound has a thiadiazole ring instead of a thiazole ring, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-Methylimidazo[2,1-b]thiazol-6-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antitumor, and anticonvulsant activities. The findings are based on diverse sources, including recent studies and reviews.
Chemical Structure and Properties
This compound features a fused imidazole-thiazole ring system. This structural motif is known for conferring various biological activities. The compound's synthesis typically involves multistep organic reactions to achieve the desired heterocyclic structure.
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain imidazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against drug-resistant strains, suggesting a promising avenue for the development of new antibacterial agents .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
13e | 1-4 | Antibacterial |
IT10 | 7.05 | Antitubercular |
IT06 | 2.03 | Antitubercular |
Antitumor Activity
The antitumor potential of thiazole derivatives has been extensively studied. For example, various imidazo[2,1-b]thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. One study reported IC50 values of 1.61 µg/mL for certain derivatives against A-431 cells, indicating strong antiproliferative activity . The structure-activity relationship (SAR) analyses revealed that modifications to the thiazole ring significantly influence cytotoxicity.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
9 | 1.61 | A-431 |
10 | 1.98 | Jurkat |
Anticonvulsant Activity
Thiazole-based compounds have also been investigated for anticonvulsant properties. A specific derivative exhibited a high level of protection in animal models against seizures, suggesting that the thiazole moiety plays a crucial role in modulating neuronal activity .
Study on Antitubercular Activity
A comprehensive study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Among these, compounds IT10 and IT06 showed selective inhibition of Mtb with IC50 values of 2.32 μM and 2.03 μM respectively, while demonstrating low toxicity towards mammalian cells (MRC-5 lung fibroblast cell line) . Molecular docking studies provided insights into their binding interactions with target enzymes critical for Mtb survival.
Investigation of Structure-Activity Relationships
Another research effort focused on the synthesis of thiazole-integrated compounds to explore their biological profiles. The study revealed that specific substitutions on the phenyl ring significantly enhanced the anticancer activity of these compounds, emphasizing the importance of structural modifications in drug design .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3 |
InChI Key |
UHQFTVQBULTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C(=O)C |
Origin of Product |
United States |
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